molecular formula C18H19N5O4S B2637604 7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-38-6

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2637604
CAS RN: 896677-38-6
M. Wt: 401.44
InChI Key: ZQPCVBCLLWHOID-UHFFFAOYSA-N
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Description

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The scientific interest in derivatives of pyrimido[4,5-d]pyrimidine has led to numerous studies focusing on their synthesis and chemical characterization. For instance, Hamama et al. (2012) explored the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the versatility of pyrimidine derivatives in generating a wide range of chemical structures through various synthetic routes. This research demonstrates the chemical reactivity and potential utility of pyrimidine derivatives in creating complex molecules (Hamama et al., 2012).

Structural Analysis

Trilleras et al. (2009) conducted a study on different 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, examining their molecular and crystal structures. Their findings offer insights into how subtle changes in molecular structure can significantly impact the physical and chemical properties of these compounds, underscoring the importance of detailed structural analysis in understanding the behavior of chemical entities (Trilleras et al., 2009).

properties

IUPAC Name

1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(2)14-19-15-13(17(24)22(4)18(25)21(15)3)16(20-14)28-9-11-6-5-7-12(8-11)23(26)27/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCVBCLLWHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.